Structural Binding Mode Divergence vs. 6-Nitro-Quinazoline Analogue in IRAK4 Co-Crystal
X-ray crystallography of the 6-nitro analogue (N,N-dimethyl-4-(6-nitroquinazolin-4-yl)oxy-cyclohexan-1-amine) in complex with IRAK4 (PDB 5T1T) provides a structural reference point. The non-nitrated target compound lacks the electron-withdrawing 6-nitro group, which alters the quinazoline ring electronics and hydrogen-bonding capacity. In the 5T1T co-structure, the 6-nitro group engages the kinase hinge region, and its absence in the target compound is predicted to shift the hinge-binding pharmacophore, impacting the ATP-competitive inhibition mode. [1] This structural divergence directly translates to quantifiable differences in kinase inhibition constants (Ki/IC50). While the precise IC50 of the target compound is not publicly disclosed, the 6-nitro analogue displayed an IC50 of 0.005 µM against IRAK4, as reported in the patent family. [2] The absence of the nitro substituent is anticipated to modulate both potency and selectivity across the kinome.
| Evidence Dimension | Binding mode and hinge-region interaction as determined by X-ray crystallography |
|---|---|
| Target Compound Data | Lacks 6-nitro substituent; predicted altered hinge-binding geometry vs. 5T1T co-crystal |
| Comparator Or Baseline | N,N-dimethyl-4-(6-nitroquinazolin-4-yl)oxy-cyclohexan-1-amine (6-nitro analogue, PDB Ligand ID 5T1T). IC50 = 0.005 µM (IRAK4, patent-reported) |
| Quantified Difference | Presence vs. absence of 6-nitro group; associated potency shift from 5 nM for nitro analogue to undisclosed value for target compound |
| Conditions | IRAK4 kinase inhibition assay (Merck patent family); X-ray co-crystal structure at 2.34 Å resolution (PDB 5T1T) |
Why This Matters
The structural binding mode difference means the target compound cannot be assumed to recapitulate the potency or selectivity profile of the 6-nitro analogue, requiring compound-specific validation in every kinase selectivity panel and cellular assay.
- [1] Fischmann, T.O. et al. PDB Entry 5T1T: Irak4 kinase - compound 1 co-structure. (2017). View Source
- [2] Altman, M.D. et al. Inhibitors of IRAK4 activity. US Patent US-9943516-B2 (2018). View Source
